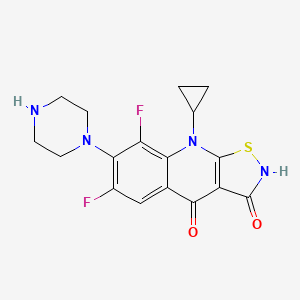

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-

Descripción general

Descripción

A 65281 is an antibacterial isothiazoloquinolone. It induces considerable DNA breakage mediated by calf thymus topoisomerase II. A 65281 is a potent inhibitor of the P4-unknotting reaction.

Actividad Biológica

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in antibacterial and anticancer applications. This article focuses on the biological activity of the specific compound 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione .

Structural Overview

The compound features a unique isothiazoloquinoline core with specific substitutions that influence its biological properties. The presence of fluorine atoms and a piperazine moiety is particularly noteworthy as these groups are known to enhance pharmacological activity and solubility.

Antibacterial Activity

Extensive research has demonstrated that isothiazoloquinolones exhibit potent antibacterial properties. The compound has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.5 µg/mL against MRSA, indicating strong antibacterial activity .

- Mechanism of Action : The compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .

- Cytotoxicity : In vitro studies revealed low cytotoxicity against human cell lines (CC50 > 100 µM), suggesting a favorable therapeutic window .

Anticancer Activity

Research has also explored the anticancer potential of isothiazoloquinolones. The compound has been evaluated for its effects on various cancer cell lines.

Research Insights:

- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapies .

- Cell Lines Tested : In vitro evaluations often include various cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), where the compound showed promising results in inhibiting cell proliferation .

Study 1: Antibacterial Efficacy

A study focused on the structural modifications of isothiazoloquinolones reported that the introduction of a piperazine group significantly enhanced antibacterial potency against MRSA while maintaining low cytotoxicity levels. This study highlighted the importance of structural optimization in developing effective antibacterial agents .

Study 2: Anticancer Activity

In another investigation, derivatives of isothiazoloquinolones were tested against leukemia cell lines. The compound demonstrated a high selectivity index (SI), suggesting it could be a viable candidate for further development as an anticancer agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various derivatives related to isothiazoloquinolones:

| Compound Name | MIC (µg/mL) | CC50 (µM) | Activity Type |

|---|---|---|---|

| 9-Cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-ITQ | 0.5 | >100 | Antibacterial |

| Compound A | 2 | >100 | Antibacterial |

| Compound B | - | 10 | Anticancer |

| Compound C | 1 | >50 | Anticancer |

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of isothiazoloquinoline derivatives as anticancer agents. The compound has been shown to inhibit key enzymes involved in cancer progression and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : Research indicates that these compounds can block cell cycle progression and induce DNA damage in cancer cells, leading to cell death through mechanisms such as autophagy inhibition and lysosomal accumulation .

- Case Study : In vitro studies demonstrated that derivatives of isothiazoloquinoline exhibited significant cytotoxicity against human colon cancer cell lines (e.g., HCT-116), with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial targets:

- Broad Spectrum Activity : Compounds related to isothiazoloquinoline have been reported to possess activity against various microbial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Mechanistic Insights : The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes and inhibit vital metabolic pathways .

Chemical Probes in Biological Research

Isothiazolo(5,4-b)quinoline derivatives are increasingly utilized as chemical probes in biological research:

- Target Interaction Studies : Molecular docking studies have shown that these compounds can form stable interactions with biological macromolecules, enhancing our understanding of their mechanisms of action .

- Applications in Drug Development : Their ability to selectively bind to specific receptors or enzymes makes them valuable tools in the development of targeted therapies for cancer and infectious diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of isothiazoloquinoline derivatives and their biological activity is crucial for optimizing their therapeutic potential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isothiazolo[5,4-b]quinoline | Basic isothiazole and quinoline structure | Simpler structure with fewer substituents |

| 8-Methoxyquinoline | Quinoline base with methoxy substitution | Lacks isothiazole moiety |

| 7-Chloroquinolin | Chlorine substitution on quinoline | Different halogenation pattern |

| 1-Aminoisoquinoline | Amino group on isoquinoline | Different nitrogen positioning |

The table illustrates how variations in substituents can significantly influence the bioactivity of these compounds, guiding future design efforts for more potent derivatives.

Synthesis Techniques

The synthesis of isothiazolo(5,4-b)quinoline derivatives typically involves multi-step reactions that can include:

- Oxidative Cyclization : This method utilizes oxidizing agents like iodine or hydrogen peroxide to form the isothiazole core from substituted precursors .

- Electrophilic Aromatic Substitution : The quinoline ring's electron-rich nature allows for further functionalization, enhancing the compound's bioactivity through strategic modifications .

Propiedades

IUPAC Name |

9-cyclopropyl-6,8-difluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWIKVPTLPZXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149577 | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111279-49-3 | |

| Record name | A 65281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111279493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.